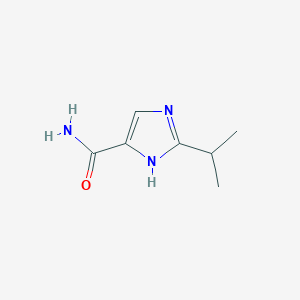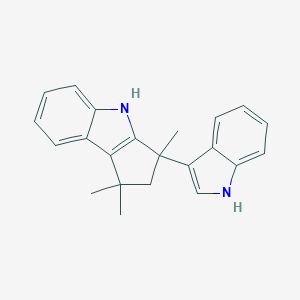
3-(1H-Indol-3-yl)-1,1,3-trimethyl-1,2,3,4-tetrahydro-cyclopent(b)indole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(1H-Indol-3-yl)-1,1,3-trimethyl-1,2,3,4-tetrahydro-cyclopent(b)indole, commonly known as AM630, is a synthetic cannabinoid receptor antagonist. It is a potent and selective antagonist of the CB2 receptor, which is primarily expressed in immune cells and is responsible for the anti-inflammatory and immunomodulatory effects of cannabinoids.
Mecanismo De Acción
AM630 acts as a competitive antagonist of the CB2 receptor, which is responsible for the anti-inflammatory and immunomodulatory effects of cannabinoids. By blocking the CB2 receptor, AM630 can inhibit the activity of immune cells and reduce inflammation in various tissues. AM630 has also been shown to have some affinity for the CB1 receptor, which is primarily expressed in the central nervous system and is responsible for the psychoactive effects of cannabinoids.
Efectos Bioquímicos Y Fisiológicos
AM630 has been shown to have a wide range of biochemical and physiological effects in various animal models. It has been shown to reduce inflammation in the brain, liver, and other tissues, as well as inhibit tumor growth in various cancer models. AM630 has also been shown to have analgesic effects in various pain models, including neuropathic pain and inflammatory pain.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
AM630 has several advantages as a research tool. It is a potent and selective antagonist of the CB2 receptor, which allows for the specific inhibition of immune cell activity and inflammation. AM630 is also relatively stable and can be easily synthesized in large quantities. However, AM630 has some limitations as a research tool. It has some affinity for the CB1 receptor, which can lead to off-target effects in some experiments. Additionally, the effects of AM630 can vary depending on the experimental model and the dose used.
Direcciones Futuras
There are several potential future directions for research on AM630. One area of interest is the development of more potent and selective CB2 receptor antagonists for use in preclinical and clinical studies. Another area of interest is the investigation of the role of the CB2 receptor in various disease states and the potential therapeutic applications of CB2 receptor antagonists. Finally, the development of novel drug delivery systems for AM630 and other cannabinoids could improve their efficacy and reduce potential side effects.
Métodos De Síntesis
AM630 can be synthesized through a multi-step process starting from 3-methylindole. The synthesis involves several chemical reactions, including alkylation, cyclization, and hydrogenation. The final product is obtained through a purification process, which involves column chromatography and recrystallization.
Aplicaciones Científicas De Investigación
AM630 has been extensively studied in preclinical research for its potential therapeutic applications. It has been shown to have anti-inflammatory, analgesic, and anti-tumor effects in various animal models. AM630 has also been investigated for its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease.
Propiedades
Número CAS |
120551-57-7 |
|---|---|
Nombre del producto |
3-(1H-Indol-3-yl)-1,1,3-trimethyl-1,2,3,4-tetrahydro-cyclopent(b)indole |
Fórmula molecular |
C22H22N2 |
Peso molecular |
314.4 g/mol |
Nombre IUPAC |
3-(1H-indol-3-yl)-1,1,3-trimethyl-2,4-dihydrocyclopenta[b]indole |
InChI |
InChI=1S/C22H22N2/c1-21(2)13-22(3,16-12-23-17-10-6-4-8-14(16)17)20-19(21)15-9-5-7-11-18(15)24-20/h4-12,23-24H,13H2,1-3H3 |
Clave InChI |
ZYVXSIBDWSNRFA-UHFFFAOYSA-N |
SMILES |
CC1(CC(C2=C1C3=CC=CC=C3N2)(C)C4=CNC5=CC=CC=C54)C |
SMILES canónico |
CC1(CC(C2=C1C3=CC=CC=C3N2)(C)C4=CNC5=CC=CC=C54)C |
Sinónimos |
1,1,3-TITI 1,1,3-trimethyl-3-(3'-indolyl)-1,2,3,4-tetrahydrocyclopent(b)indole |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



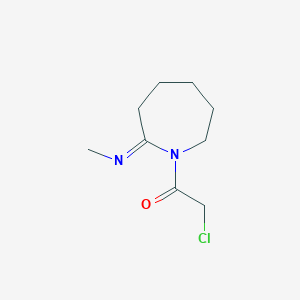
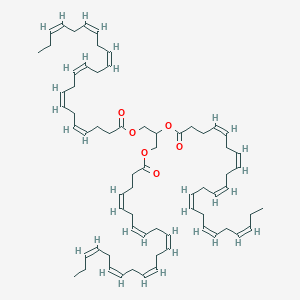
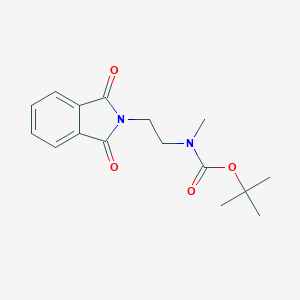
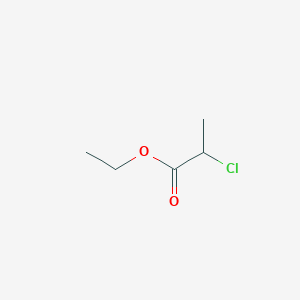
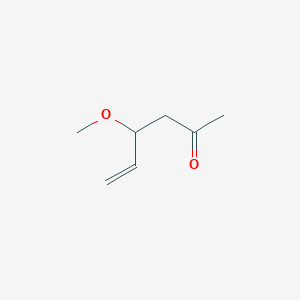
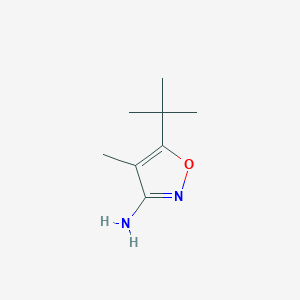
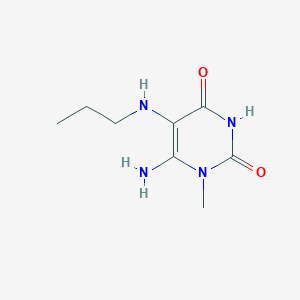
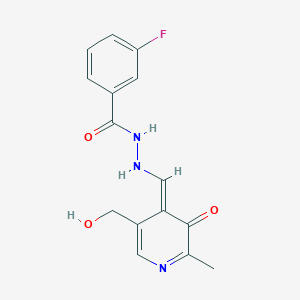
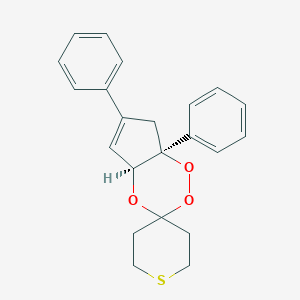
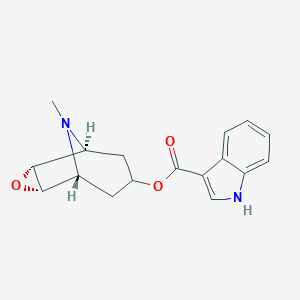
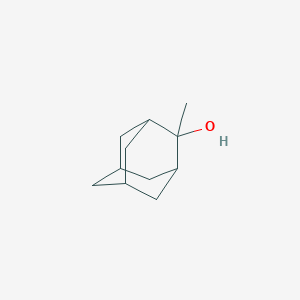
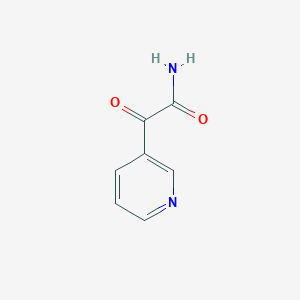
![2,3,4,5-Tetrahydro-1H-1,5-methanobenzo[d]azepine hydrochloride](/img/structure/B56299.png)
